2,4-dimethyl-1H-pyrido[2,3-b]indole
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Overview
Description
2,4-dimethyl-1H-pyrido[2,3-b]indole is a compound with the molecular formula C216 H224 B Co20 F4 N72 O16 It is known for its complex structure and significant applications in various scientific fields
Preparation Methods
The preparation of 2,4-dimethyl-1H-pyrido[2,3-b]indole involves intricate synthetic routes and specific reaction conditions. One common method includes the self-assembly of chiral metal-organic frameworks . The process typically involves the use of specific reagents and catalysts to facilitate the formation of the desired structure. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
2,4-dimethyl-1H-pyrido[2,3-b]indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
2,4-dimethyl-1H-pyrido[2,3-b]indole has a wide range of scientific research applications. In chemistry, it is used to study the properties and behaviors of complex metal-organic frameworks . In biology, it may be used to investigate interactions with biological molecules and potential therapeutic applications. In medicine, the compound could be explored for its potential in drug development and treatment strategies. Industrial applications include its use in the development of advanced materials and technologies.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,4-dimethyl-1H-pyrido[2,3-b]indole can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as other metal-organic frameworks. The unique aspects of this compound may include its specific molecular configuration, reactivity, and potential applications. By comparing it with similar compounds, researchers can better understand its distinct characteristics and potential advantages.
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrido[2,3-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDKRSSKMTRDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3N=C2N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C3=CC=CC=C3N=C2N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.